molecular formula C9H6ClNO B1630656 5-Chloroindole-3-carboxaldehyde CAS No. 827-01-0

5-Chloroindole-3-carboxaldehyde

Cat. No. B1630656
CAS RN: 827-01-0
M. Wt: 179.6 g/mol
InChI Key: YXEXOIGXNYITQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03953442

Procedure details

18.5 g (0.12 mole) of phosphorus oxychloride are added to 75 ml of dry dimethylformamide at 5°C. 15.15 g (0.1 mole) of 5-chloroindole dissolved in 30 ml of dry dimethylformamide are then added at 5°C. This is stirred for 30 minutes at 20°C, then for 30 minutes at 40°C. 240 ml of water followed by 72 ml of 40% soda are then quickly added. The yellow solution obtained is maintained at 40°-45°C for one hour. After 11/2 hours stirring at ambient temperature the precipitate formed is filtered off and recrystallised from ethyl alcohol.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
15.15 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[Cl:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[CH:10]2.O.CN(C)[CH:19]=[O:20]>>[Cl:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[C:10]2[CH:19]=[O:20]

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
75 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
15.15 g
Type
reactant
Smiles
ClC=1C=C2C=CNC2=CC1
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
240 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
This is stirred for 30 minutes at 20°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added at 5°C
WAIT
Type
WAIT
Details
for 30 minutes at 40°C
Duration
30 min
ADDITION
Type
ADDITION
Details
are then quickly added
CUSTOM
Type
CUSTOM
Details
The yellow solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 40°-45°C for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After 11/2 hours stirring at ambient temperature the precipitate
Duration
2 h
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from ethyl alcohol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C=C2C(=CNC2=CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.